3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioxo Group: This step involves the incorporation of a sulfur atom into the quinazolinone core, often using reagents like Lawesson’s reagent.
Attachment of the Diethylaminoethyl Side Chain: This is typically done through nucleophilic substitution reactions.
Coupling with 4-Phenylpiperazine: The final step involves the coupling of the intermediate with 4-phenylpiperazine, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom or other reactive sites.
Reduction: Reduction reactions can target the carbonyl or thioxo groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the 4-phenylpiperazine-1-carbonyl group.
7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the diethylaminoethyl side chain.
3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Contains an oxo group instead of a thioxo group.
Uniqueness
The uniqueness of 3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H31N5O2S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H31N5O2S/c1-3-27(4-2)12-17-30-24(32)21-11-10-19(18-22(21)26-25(30)33)23(31)29-15-13-28(14-16-29)20-8-6-5-7-9-20/h5-11,18H,3-4,12-17H2,1-2H3,(H,26,33) |
InChI Key |
XUKBQVLKTBBIFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=S |
Origin of Product |
United States |
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